molecular formula C5H13NOS B1373882 3-Methanesulfinylbutan-1-amine CAS No. 1394042-27-3

3-Methanesulfinylbutan-1-amine

Cat. No.: B1373882
CAS No.: 1394042-27-3
M. Wt: 135.23 g/mol
InChI Key: ZFDQZKLMDYFXPU-UHFFFAOYSA-N
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Description

3-Methanesulfinylbutan-1-amine, with the CAS Registry Number 1394042-27-3, is an organic compound with the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol . This amine features a methanesulfinyl group, a structural motif of significant interest in medicinal and organic chemistry. Compounds containing a sulfinyl moiety, particularly those with an unbranched alkyl chain, are of high research value due to their biological activities. They are often investigated as analogues of potent bioactive molecules like sulforaphane, a well-known isothiocyanate from cruciferous vegetables with demonstrated chemopreventive and anticancer properties . The methanesulfinyl group is a key pharmacophore in these compounds, contributing to mechanisms such as the activation of the Nrf2-mediated antioxidant response pathway . Researchers are exploring such sulfinyl-containing amines and their derivatives as bifunctional analogs to develop new therapeutic agents with anticancer and antimicrobial properties . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the available Safety Datasheet for handling information. This product is classified with the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-5(3-4-6)8(2)7/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQZKLMDYFXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299938
Record name 1-Butanamine, 3-(methylsulfinyl)-
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Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-27-3
Record name 1-Butanamine, 3-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 3-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Methanesulfinylbutan 1 Amine and Analogues

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes such as reductive aminases, amine transaminases, and whole-cell systems are at the forefront of chiral amine production.

Enzymatic Reductive Amination for Chiral Amine Production

Enzymatic reductive amination is a highly efficient method for the asymmetric synthesis of chiral amines from prochiral ketones. This process typically involves enzymes like imine reductases (IREDs) and reductive aminases (RedAms), which catalyze the reduction of an imine intermediate formed in situ from a ketone and an amine source.

Reductive aminases are particularly promising as they can facilitate the direct reductive coupling of ketones with an amine donor, often with high stereoselectivity. These enzymes utilize a nicotinamide (B372718) cofactor, such as NAD(P)H, which necessitates a cofactor regeneration system for process viability. Common regeneration systems involve a dehydrogenase, like glucose dehydrogenase or formate (B1220265) dehydrogenase, which recycles the oxidized cofactor back to its active reduced form.

While the direct enzymatic reductive amination of a precursor like 4-(methylsulfinyl)butan-2-one to 3-Methanesulfinylbutan-1-amine has not been explicitly detailed in the literature, the broad substrate scope of engineered IREDs and RedAms suggests this is a plausible route. The key challenge lies in identifying or engineering an enzyme that can accommodate the sulfoxide-containing substrate and control the stereochemistry at the newly formed amino center.

Table 1: Key Enzymes in Reductive Amination

Enzyme Class Reaction Catalyzed Cofactor Key Features
Imine Reductases (IREDs) Asymmetric reduction of pre-formed or in situ formed imines. NAD(P)H High stereoselectivity, broad substrate scope for ketones and amines.
Reductive Aminases (RedAms) Direct reductive coupling of a ketone and an amine. NAD(P)H Can catalyze both imine formation and reduction; useful for secondary and tertiary amine synthesis.

Amine Transaminases in Stereoselective Synthesis

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This method is highly attractive for the synthesis of chiral amines due to its potential for high enantioselectivity and the use of inexpensive amine donors like alanine (B10760859) or isopropylamine.

The application of ATAs to the synthesis of this compound would involve the amination of 4-(methylsulfinyl)butan-2-one. The success of this approach is contingent on the ability of the ATA to accept the sulfur-containing ketone. While the substrate scope of wild-type ATAs can be limited, protein engineering and directed evolution have been successfully employed to broaden their applicability to bulkier and more functionalized substrates. For instance, engineering the active site of an ATA could enhance its affinity for the sulfoxide-containing ketone and control the stereoselectivity of the amination.

A significant challenge in ATA-catalyzed reactions is the unfavorable equilibrium, which often limits the product yield. Strategies to overcome this include using a large excess of the amine donor, or employing a second enzyme to remove the ketone byproduct, thereby driving the reaction towards the amine product.

Whole-Cell Microbial Biotransformation for Amine Generation

Whole-cell biotransformation utilizes intact microbial cells, such as bacteria or yeast, as catalysts. This approach offers several advantages over the use of isolated enzymes, including the protection of enzymes within the cellular environment, the inherent presence of cofactors and their regeneration systems, and the potential for multi-step reactions catalyzed by different enzymes within the cell.

From a green chemistry perspective, whole-cell biotransformations are highly advantageous. They are typically conducted in aqueous media under mild temperature and pH conditions, reducing the need for harsh solvents and extreme reaction conditions often associated with traditional chemical synthesis. Furthermore, the microorganisms are renewable catalysts, and the use of whole cells can simplify downstream processing by avoiding the need for enzyme purification.

The specificity and efficiency of whole-cell systems in amine synthesis are determined by the enzymatic machinery of the chosen microorganism. A microbe could be engineered to overexpress a specific amine transaminase or reductive aminase with activity towards a sulfoxide-containing substrate. For the synthesis of this compound, a potential strategy would involve the biotransformation of a precursor thioether, 4-(methylthio)butan-2-one. A microorganism could first reduce the ketone to the corresponding amine, followed by an enzymatic oxidation of the sulfide (B99878) to the sulfoxide (B87167). This tandem reaction within a single cell would be a highly efficient and atom-economical route to the target molecule.

Organic Chemical Synthesis Routes

Conventional organic synthesis provides a versatile toolbox for the construction of molecules like this compound. These routes often involve the sequential introduction of the required functional groups.

A plausible organic synthetic route could commence with the synthesis of a suitable precursor containing either the amine or the sulfoxide functionality, followed by the introduction of the other group. For instance, one could start with the synthesis of 3-(methylthio)butan-1-amine. This could be achieved through various standard methods for amine synthesis, such as the reduction of a corresponding nitrile or oxime. The thioether could then be selectively oxidized to the sulfoxide using an oxidizing agent like sodium periodate (B1199274) or a chiral oxidizing agent to induce stereoselectivity at the sulfur center.

Alternatively, a strategy involving the nucleophilic addition to an N-sulfinyl imine could be employed. Chiral N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. The addition of a suitable carbon nucleophile to an N-sulfinyl imine derived from methacrolein, followed by functional group manipulations, could potentially lead to the desired carbon skeleton. Subsequent cleavage of the sulfinyl group and introduction of the methylsulfinyl moiety would complete the synthesis.

Another approach could involve the conjugate addition of a methylsulfinyl carbanion to an appropriate Michael acceptor, such as a nitroalkene or an α,β-unsaturated nitrile. The resulting adduct would contain the required carbon skeleton and the sulfoxide group. Subsequent reduction of the nitro or nitrile group would then furnish the target amine.

Table 2: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages
Chemoenzymatic/Biocatalytic High stereoselectivity, mild reaction conditions, environmentally friendly. Enzyme discovery and engineering can be time-consuming, substrate scope may be limited.

| Organic Chemical Synthesis | Well-established and versatile methods, applicable to a wide range of substrates. | Often requires multiple steps, may use harsh reagents, stereocontrol can be challenging. |

Conventional Amine Synthesis via Reduction and Alkylation Methods

Conventional strategies for amine synthesis remain fundamental in organic chemistry. These methods often involve the reduction of nitrogen-containing functional groups or the alkylation of amine precursors.

One of the most reliable procedures for preparing amines involves the reduction of N-monoalkyl amides using potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane. orgsyn.org Another common approach is reductive alkylation, which utilizes aldehydes or ketones with a reducing agent such as sodium cyanoborohydride (NaBH₃CN). orgsyn.org However, this method can sometimes lead to the formation of undesired tertiary amines, particularly if the target secondary amine is not sterically hindered. orgsyn.org The reduction of oximes also serves as a viable pathway to primary amines. thieme.comresearchgate.net For instance, various aldoximes and ketoximes can be selectively reduced to their corresponding amines using catalytic hydrogen transfer with ammonium (B1175870) formate in the presence of zinc or magnesium. thieme.com

To circumvent challenges such as over-alkylation in the synthesis of secondary amines, protective group strategies are often employed. orgsyn.org Primary amines can be protected by reacting them with 2-nitrobenzenesulfonyl chloride to form N-monosubstituted 2-nitrobenzenesulfonamides. orgsyn.org These sulfonamides can then be smoothly alkylated under conventional or Mitsunobu conditions to yield N,N-disubstituted 2-nitrobenzenesulfonamides. orgsyn.org The subsequent removal of the 2-nitrobenzenesulfonyl group is achieved with a thiolate nucleophile, which facilitates deprotection to yield the desired secondary amine. orgsyn.org This multi-step process offers greater control over the degree of alkylation compared to direct alkylation of primary amines. orgsyn.org Recently, N-aminopyridinium salts have been introduced as effective ammonia (B1221849) surrogates that enable self-limiting alkylation to selectively produce secondary amines. chemrxiv.org

MethodStarting MaterialKey ReagentsProductKey Feature
Reductive Alkylation Aldehyde or KetonePrimary Amine, NaBH₃CNSecondary AmineDirect C-N bond formation
Amide Reduction N-monoalkyl amideLiAlH₄ or BoraneSecondary AmineReliable for specific substrates
Oxime Reduction Aldoxime or KetoximeAmmonium formate, Zn or MgPrimary AmineSelective reduction of C=N bond
Protected Alkylation Primary Amine2-nitrobenzenesulfonyl chloride, Alkyl halide, ThiolateSecondary AminePrevents over-alkylation

Multicomponent Reactions for Functionalized Amine Derivatives

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a final product, are highly efficient tools for synthesizing complex molecules. chemistryforsustainability.org These reactions are advantageous due to their high atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. chemistryforsustainability.org In the context of organosulfur chemistry, elemental sulfur is an abundant and benign resource that has been successfully integrated into MCRs to produce a variety of sulfur-containing compounds. chemistryforsustainability.org

MCRs provide powerful pathways to functionalized amine derivatives like thioamides and thioureas. chemistryforsustainability.orgnih.gov Traditional methods for synthesizing thioamides often involve multi-step processes with poor atom economy and harsh conditions. chemistryforsustainability.org In contrast, sulfur-mediated MCRs can produce thioamides in a one-pot synthesis with good yields, a broader substrate scope, and reduced reaction times and waste. chemistryforsustainability.org Similarly, thiourea (B124793) derivatives, which are valuable motifs in medicinal and materials chemistry, can be accessed through MCRs starting from simple feedstocks like elemental sulfur, amines, and isocyanides. nih.govresearchgate.net These reactions can proceed without added oxidants or reductants by harnessing the inherent redox properties of the starting materials. nih.gov

Reaction TypeComponentsResulting DerivativeKey Advantage
Thioamide Synthesis Elemental Sulfur, Amine, other reactantsThioamideOne-pot, high atom economy, greener process. chemistryforsustainability.org
Thiourea Synthesis Elemental Sulfur, Amine, IsocyanideThioureaAccess to complex motifs from simple feedstocks. nih.govresearchgate.net
Polythioamide Synthesis Elemental Sulfur, Dicarboxylic Acids, DiaminesPolythioamideCatalyst-free, scalable polymerization. researchgate.net

Targeted Synthesis of Methanesulfinylbutan-1-amine Frameworks

The targeted synthesis of a specific molecule like this compound requires a strategic selection of building blocks and reactions to construct the desired framework with precise control over its structure and stereochemistry. While specific literature detailing a direct synthesis of this exact compound is limited, the general principles of organic synthesis allow for the design of plausible synthetic routes.

Achieving a pre-determined structure often involves the use of computational design to select appropriate building blocks and reaction conditions. iucr2017.org For a framework containing both a sulfinyl group and an amine, the synthesis would likely proceed in a stepwise fashion. This could involve first constructing the carbon skeleton, followed by the sequential or convergent introduction of the sulfur and nitrogen functionalities.

One conceptual approach would be the synthesis of an appropriate precursor, such as a halide or alcohol on a butane (B89635) backbone, which could then be converted to the amine. The methanesulfinyl group could be introduced via oxidation of a corresponding methylthio-substituted precursor. The synthesis of enantiomerically pure N-tert-butanesulfinyl imines by direct condensation of tert-butanesulfinamide with aldehydes and ketones represents a powerful method for asymmetric synthesis of chiral amines, a strategy that could be adapted for such a target. researchgate.net

Preparation of Related Organosulfur Amine Derivatives and Precursors

The synthesis of various organosulfur amine derivatives and precursors is well-documented and provides the foundational chemistry for building more complex targets. Sulfonamides, for example, are a crucial class of organosulfur compounds. nih.gov A conventional method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Methanesulfonyl chloride, a simple and reactive organosulfur compound, readily reacts with amines to form highly stable methanesulfonamides. wikipedia.org These sulfonamides are so resistant to hydrolysis that they are often used as protecting groups for amines, which can later be removed using strong reducing agents like lithium aluminum hydride. wikipedia.org

Another important class of precursors is N-sulfinyl imines, particularly N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of chiral amines. researchgate.net These are typically prepared through the direct condensation of tert-butanesulfinamide with aldehydes or ketones. researchgate.net The development of electrophilic aminating reagents derived from hydroxylamine (B1172632) has also opened new pathways for synthesizing aminated sulfur compounds, allowing for the direct introduction of unprotected amino groups onto various substrates, thereby improving step efficiency. nih.gov

Precursor/DerivativeSynthetic MethodKey ReagentsSignificance
Methanesulfonamide Reaction with Sulfonyl ChlorideMethanesulfonyl Chloride, AmineStable protecting group for amines. wikipedia.org
Aryl N-aminosulfonamides Metal-free CouplingAromatic Amine, DABSO, HydrazineAccess to sulfonamides under mild conditions. nih.gov
N-tert-Butanesulfinyl Imine Condensation Reactiontert-Butanesulfinamide, Aldehyde/KetoneKey intermediate for asymmetric amine synthesis. researchgate.net

Biosynthesis, Metabolic Pathways, and Natural Occurrence of 3 Methanesulfinylbutan 1 Amine

Origin in Glucosinolate-Isothiocyanate Metabolism

The formation of 3-Methanesulfinylbutan-1-amine is a multi-step process that begins with sulfur-rich plant secondary metabolites known as glucosinolates. nih.govmdpi.com These compounds are characteristic of plants in the Brassicales order, which includes many common vegetables like broccoli, cabbage, and cauliflower. mdpi.comresearchgate.net

When the plant tissue of a Brassica vegetable is damaged—for instance, by chewing or cutting—an enzyme called myrosinase comes into contact with glucosinolates. mdpi.comnih.govnih.gov This interaction catalyzes the hydrolysis of glucosinolates into several products, most notably isothiocyanates. mdpi.commdpi.comnih.gov In the case of broccoli, the primary glucosinolate, glucoraphanin (B191350), is converted into the isothiocyanate sulforaphane (B1684495). nih.govcabidigitallibrary.org

While isothiocyanates like sulforaphane function as potent defense compounds for the plant, certain organisms have evolved mechanisms to neutralize them. springernature.comnih.gov One such mechanism is the hydrolysis of the isothiocyanate group (-N=C=S) to form a primary amine (-NH2). This biotransformation converts sulforaphane into this compound. This conversion is a key step in a detoxification pathway, rendering the toxic isothiocyanate into a less harmful amine that can be more easily managed or excreted by the organism. nih.gov

This detoxification is not typically performed by the plants themselves but rather by microbes interacting with them. nih.gov A specific class of enzymes known as isothiocyanate hydrolases is responsible for this conversion. springernature.comnih.gov A key example is the enzyme SaxA, which has been identified in both gut-associated and plant-pathogenic bacteria and fungi. springernature.comnih.gov

The presence of the saxA gene provides a significant survival advantage to these microbes, allowing them to overcome the chemical defenses of isothiocyanate-producing plants. springernature.comnih.gov By hydrolyzing toxic isothiocyanates into their corresponding amines, these microbes can colonize and thrive in environments, such as the rhizosphere of Brassica plants or the guts of herbivores that consume them, where other organisms cannot. nih.govnih.gov This enzymatic activity is a highly effective detoxification strategy. springernature.com

Interactive Table 1: Key Enzymes and Pathways in the Formation of this compound

Precursor CompoundEnzyme / ProcessProductBiological Role
GlucoraphaninMyrosinase HydrolysisSulforaphanePlant Defense
SulforaphaneIsothiocyanate Hydrolase (e.g., SaxA)This compoundMicrobial Detoxification

Ecological Relevance in Plant-Microbe Interactions

The metabolic pathway that produces this compound is a clear example of the chemical warfare and co-evolution that occurs between plants and microbes.

The conversion of sulforaphane to this compound is a prime example of the chemical ecology of organosulfur compounds. These molecules serve as critical mediators of interactions between different species. nih.gov In this context, the isothiocyanate is a defense signal from the plant, while the resulting amine is a marker of microbial counter-defense. This chemical dialogue influences ecological dynamics, such as which microbes can act as pathogens or symbionts and which herbivores can successfully feed on the plant. nih.govnih.gov The presence of these specific organosulfur metabolites in an ecosystem provides clues about the ongoing biological interactions.

Broader Context of Organosulfur Compounds in Natural Biochemistry

Organosulfur compounds are a diverse and vital class of molecules in biochemistry, found in all living organisms. britannica.comnih.gov They range from essential amino acids like cysteine and methionine to complex secondary metabolites. britannica.com

Sulfur's unique chemical properties allow it to play a central role in the structure of proteins and the catalytic activity of enzymes. nih.gov In plants, sulfur is assimilated from the soil and incorporated into a wide array of compounds, including the glucosinolates. nih.govnih.gov These sulfur-rich molecules serve not only as a defense mechanism but may also act as a storage pool for sulfur, which can be mobilized when the plant is sulfur-deficient. nih.gov

The organosulfur compounds found in families like Brassicaceae (containing isothiocyanates) and Allium (containing alliins) are well-known for contributing to the characteristic pungent flavors and aromas of vegetables like broccoli, mustard, garlic, and onions. britannica.comresearchgate.netfrontiersin.org Beyond their sensory properties, these compounds are a subject of extensive research for their roles in biological processes. researchgate.netfrontiersin.orgresearchgate.net The biosynthesis of this compound from a plant-derived glucosinolate is a specific illustration of the complex and dynamic nature of organosulfur biochemistry in the natural world. nih.gov

Mechanistic Investigations and Chemical Reactivity of 3 Methanesulfinylbutan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in 3-Methanesulfinylbutan-1-amine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule, enabling it to participate in a wide array of chemical transformations.

Primary amines are versatile building blocks in organic synthesis, and this compound is expected to undergo various amination reactions to form a diverse range of derivatives. These reactions typically involve the formation of new carbon-nitrogen bonds.

One of the most common methods for forming new C-N bonds is through reductive amination . This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another significant pathway for derivative formation is acylation . The nucleophilic amine can react with acylating agents like acyl chlorides, anhydrides, or esters to form amides. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Furthermore, alkylation of the primary amine can occur, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the resulting secondary and tertiary amines. msu.edulibretexts.org

The following table summarizes some expected amination reactions and the resulting derivatives of this compound.

Reaction TypeReagentProduct Class
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
AcylationAcyl Chloride/Anhydride (B1165640)Amide
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium Salt

The nucleophilic nature of the primary amine moiety in this compound dictates its interactions with a wide range of electrophiles . The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers. Common electrophiles that react with primary amines include:

Carbonyl compounds: As discussed in the context of reductive amination, aldehydes and ketones are key electrophiles.

Acylating agents: Acyl chlorides and anhydrides present a highly electrophilic carbonyl carbon.

Alkylating agents: The carbon atom in alkyl halides is susceptible to nucleophilic attack by the amine.

Sulfonyl chlorides: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, leads to the formation of sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edulibretexts.org

While the primary amine itself is a nucleophile, its reactivity towards nucleophiles is limited. The amine group does not possess any significantly electrophilic centers that would be susceptible to attack by a nucleophile. However, derivatives formed from the amine, such as imines, can be attacked by nucleophiles. For instance, the carbon atom of the C=N bond in an imine is electrophilic and can be attacked by nucleophiles like Grignard reagents or organolithium compounds.

Transformations Involving the Sulfinyl Group

The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can therefore undergo both oxidation and reduction.

Oxidation: Sulfoxides can be oxidized to the corresponding sulfones , where the sulfur atom is in its highest oxidation state (+6). A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally friendly choice. organic-chemistry.org Other reagents capable of effecting this oxidation include permanganates, chromates, and peroxy acids. organic-chemistry.org The selectivity of the oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of the oxidizing agent and the reaction conditions.

Reduction: Conversely, the sulfinyl group can be reduced back to a sulfide (B99878) (thioether). This deoxygenation can be achieved using a range of reducing agents. organic-chemistry.org Common methods include the use of metal hydrides, phosphines, and various other reagents. organic-chemistry.orgtandfonline.com For instance, combinations like sodium borohydride/iodine or tungsten hexachloride/sodium iodide have been shown to be effective for the reduction of sulfoxides to sulfides. organic-chemistry.org

The table below provides a summary of common reagents used for the oxidation and reduction of sulfoxides.

TransformationReagent ClassSpecific Examples
Oxidation (Sulfoxide to Sulfone)Peroxides, Permanganates, Peroxy acidsH₂O₂, KMnO₄, m-CPBA
Reduction (Sulfoxide to Sulfide)Metal Hydrides, Phosphines, Halide-based systemsNaBH₄/I₂, PPh₃, WCl₆/NaI

A crucial feature of the sulfinyl group is its stereochemistry. When the two organic groups attached to the sulfur atom are different, as is the case in this compound (a methyl group and a butan-1-amine-3-yl group), the sulfur atom becomes a chiral center. wikipedia.org This is due to the tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons.

Degradation Pathways and Byproduct Formation

The degradation of this compound can occur through various pathways, influenced by factors such as temperature, pH, and the presence of oxidizing agents. The degradation products will arise from the breakdown of either the amine or the sulfinyl moiety, or both.

Degradation of the Amine Moiety: Aliphatic amines can undergo both thermal and oxidative degradation. ntnu.nomanchester.ac.uk

Thermal degradation in the presence of CO₂ can lead to the formation of various byproducts, including larger amine structures and cyclic compounds. While specific studies on this compound are not available, general studies on amine degradation in carbon capture systems have identified products such as oxazolidinones and imidazolidinones for ethanolamines. uky.edu

Oxidative degradation can be initiated by the presence of oxygen and is often catalyzed by metal ions. researchgate.net This process can lead to the formation of a complex mixture of byproducts, including ammonia (B1221849), aldehydes, carboxylic acids, and smaller alkylamines. forcetechnology.comieaghg.org For primary amines, nitrosamines are not typically stable, but secondary amines formed as degradation products could potentially form stable nitrosamines. forcetechnology.com

Degradation of the Sulfinyl Moiety: The sulfinyl group can also be a site of degradation. Under harsh conditions, cleavage of the carbon-sulfur bonds can occur. The specific byproducts would depend on the reaction conditions.

The following table lists potential degradation byproducts based on the general degradation pathways of amines.

Degradation TypePotential Byproducts
Thermal DegradationAmmonia, smaller amines, cyclic ureas
Oxidative DegradationAmmonia, aldehydes, carboxylic acids, amides, nitrosamines (from secondary amine intermediates)

It is important to note that the degradation of this compound is likely to be a complex process, potentially involving interactions between the degradation pathways of the amine and sulfinyl groups. Further research is needed to fully elucidate the specific degradation mechanisms and byproducts for this compound. acs.orgnih.gov

Oxidative and Reductive Microbial Biotransformations

The microbial biotransformation of xenobiotic compounds, including those containing sulfur, is a critical area of study in understanding the environmental fate and metabolic pathways of such molecules. While specific studies on this compound are not extensively documented, the metabolic fate of this primary amine, which features a sulfoxide group, can be inferred from the well-established microbial metabolism of related organosulfur compounds. Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of catalyzing both oxidative and reductive transformations at the sulfur center.

Reductive Pathways:

The sulfoxide moiety of this compound is a likely target for microbial reduction. Various aerobic and anaerobic microorganisms are known to reduce sulfoxides to their corresponding sulfides. This biotransformation is primarily mediated by a class of molybdenum-containing enzymes known as sulfoxide reductases. nih.govfrontiersin.orgnih.gov Prominent among these are the dimethyl sulfoxide (DMSO) reductases, which, despite their name, often exhibit broad substrate specificity and can act on a variety of S-oxides. frontiersin.orgnih.gov

In bacteria, these enzymes play a crucial role in anaerobic respiration, where the sulfoxide serves as a terminal electron acceptor. nih.gov The general reaction involves the transfer of two electrons to the sulfoxide, resulting in the formation of the corresponding sulfide and a water molecule. For this compound, this would result in its conversion to 3-(methylthio)butan-1-amine.

Another important class of enzymes capable of sulfoxide reduction is the methionine sulfoxide reductase (Msr) family. nih.gov These enzymes are ubiquitous and primarily function to repair oxidative damage to methionine residues in proteins, but they can also act on free sulfoxides. nih.gov

Oxidative Pathways:

Conversely, the sulfur atom in the analogous thioether, 3-(methylthio)butan-1-amine, is susceptible to microbial oxidation to form this compound and potentially the corresponding sulfone. This process is a common detoxification and metabolic pathway in many fungi and bacteria. nih.gov The desulfurization pathway in some fungi involves the sequential oxidation of a sulfide to a sulfoxide, then to a sulfone, and finally to a sulfonate, which can be assimilated as a sulfur source. nih.gov

The enzymes responsible for these oxidative steps are typically broad-specificity oxygenases, such as cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes activate molecular oxygen and incorporate one atom into the substrate. The biotransformation can be summarized as a two-step oxidation process at the sulfur atom.

The following table summarizes the potential microbial biotransformations of this compound and its related sulfide precursor.

Transformation TypeSubstrateKey Enzyme Class (Example)Product
Reduction This compoundSulfoxide Reductases (e.g., DMSO Reductase)3-(Methylthio)butan-1-amine
Oxidation 3-(Methylthio)butan-1-amineMonooxygenases (e.g., Cytochrome P450)This compound
Further Oxidation This compoundMonooxygenases (e.g., Cytochrome P450)3-(Methylsulfonyl)butan-1-amine

Formation of Nitrosamine (B1359907) and Nitramine Species from Primary Amines (General Class Reactivity)

The primary amine functional group present in this compound dictates its reactivity towards nitrosating and nitrating agents. The formation of N-nitroso and N-nitro compounds from primary amines is a well-studied area of organic chemistry, with significant implications for the stability and potential toxicity of amine-containing molecules under certain environmental or physiological conditions.

Formation of Nitrosamines:

Primary amines react with nitrosating agents, such as nitrous acid (HNO₂), which is often formed in situ from nitrites under acidic conditions, to yield primary N-nitrosamines. nih.govfrontiersin.org However, these primary N-nitrosamines are typically highly unstable intermediates. nih.gov They readily decompose through a series of steps to form a diazonium salt. frontiersin.org

The reaction mechanism involves the nucleophilic attack of the primary amine on the nitrosonium ion (NO⁺), which is the active nitrosating species. nih.gov This is followed by deprotonation to form the unstable N-nitrosamine. Subsequent protonation and loss of a water molecule generate the diazonium ion. For an aliphatic primary amine like this compound, the resulting alkyldiazonium ion is itself very unstable and rapidly decomposes, losing molecular nitrogen (N₂) to form a carbocation. nih.govresearchgate.net This carbocation can then undergo various reactions, including reaction with water to form an alcohol, elimination to form an alkene, or rearrangement, leading to a mixture of products. researchgate.netyoutube.com

Due to this inherent instability, stable nitrosamine impurities are not typically expected to form directly from primary amines under standard conditions. nih.gov The risk of forming stable secondary nitrosamines arises if the initial primary amine can be converted into a secondary amine, for instance, through the reaction of the intermediate carbocation with another molecule of the primary amine, although this is considered an improbable mechanism under most pharmaceutical processing conditions. nih.govnih.gov

Formation of Nitramines:

The N-nitration of primary amines to form stable primary nitramines (R-NH-NO₂) is a more complex process than N-nitrosation. nih.govmdpi.com Direct exposure of a primary amine to strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, typically results in the formation of an unreactive ammonium salt due to the basicity of the amine group. nih.govwikipedia.org

To achieve N-nitration, the primary amine must generally be "activated" or protected first. mdpi.comwikipedia.org This involves converting the amine into a functional group that is less basic and more susceptible to nitration, such as an amide or a carbamate. The protected amine can then be nitrated, followed by a deprotection step to yield the primary nitramine. Another challenge is the potential instability of primary aliphatic nitramines under the acidic conditions often used for nitration. nih.gov

The general reactivity of a primary amine (R-NH₂) with nitrosating and nitrating agents is summarized in the table below.

Reaction TypeReagent(s)Intermediate(s)Final Product(s)Stability of Key Intermediate/Product
N-Nitrosation Nitrous Acid (HNO₂)Primary N-Nitrosamine, Alkyldiazonium ion, CarbocationNitrogen gas, Alcohols, Alkenes, etc.Primary N-Nitrosamine and Alkyldiazonium ion are highly unstable.
N-Nitration (Direct) Strong Nitrating Agents (e.g., HNO₃/H₂SO₄)N/AAmmonium Nitrate SaltStable salt, unreactive towards further nitration.
N-Nitration (Indirect) 1. Protecting Agent2. Nitrating Agent3. DeprotectionProtected Amine (e.g., Amide), N-Nitro Protected AminePrimary Nitramine (R-NH-NO₂)Primary nitramine is generally stable but can be acid-sensitive. nih.govnih.gov

Advanced Analytical Methodologies for 3 Methanesulfinylbutan 1 Amine Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation of 3-Methanesulfinylbutan-1-amine from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and versatile technique for the analysis of polar and non-volatile compounds like this compound. This method allows for both the separation of the analyte from a mixture and its subsequent identification and quantification with high sensitivity and selectivity.

The inherent polarity of the amine and sulfoxide (B87167) functional groups in this compound makes it well-suited for reversed-phase liquid chromatography. However, derivatization may be employed to enhance chromatographic retention and improve ionization efficiency. nih.gov Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of such polar compounds, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. nih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is often utilized in multiple reaction monitoring (MRM) mode. researchgate.net This approach provides excellent specificity by monitoring a specific fragmentation transition of the parent ion, thereby reducing background noise and improving the limit of detection. researchgate.net While specific LC-MS/MS parameters for this compound are not extensively documented in the public literature, a general approach can be outlined based on the analysis of similar aliphatic amines.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Small Aliphatic Amines

Parameter Typical Setting
Chromatography
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions Analyte-specific precursor > product ion

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) is a high-resolution separation technique that is generally suitable for volatile and thermally stable compounds. ccsknowledge.com Due to the polarity and potential for thermal degradation of amines and sulfoxides, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and column adsorption. labrulez.com

To overcome these limitations, derivatization is a common strategy in the GC analysis of amines. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to improve its chromatographic behavior. jfda-online.com Common derivatization approaches for amines include acylation, silylation, and the formation of carbamates. researchgate.net

Following separation by GC, detection is typically achieved using a mass spectrometer (GC-MS). This provides both qualitative and quantitative information. Electron impact (EI) ionization is often used, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for structural confirmation. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amines

Reagent Class Example Reagent Functional Group Targeted
Acylating Agents Trifluoroacetic anhydride (B1165640) (TFAA) Primary and secondary amines
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary and secondary amines
Carbamate Forming Agents Isobutyl chloroformate Primary and secondary amines

The selection of a suitable derivatization reagent for this compound would depend on the specific analytical requirements and would necessitate experimental validation.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be deduced.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (-CH₂NH₂) ~2.7 - 2.9 ~40 - 45
2 (-CH₂) ~1.6 - 1.8 ~30 - 35
3 (-CH) ~2.8 - 3.0 ~55 - 60
4 (-CH₃ on CH) ~1.2 - 1.4 ~15 - 20
5 (-CH₃ on S=O) ~2.5 - 2.7 ~35 - 40

These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, respectively, providing unambiguous structural assignment.

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the S=O bond of the sulfoxide. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aliphatic amines typically exhibit weak absorptions in the far UV region, which may be of limited value for structural characterization. libretexts.org The sulfoxide group may also contribute to the UV absorption profile.

Table 4: Expected Characteristic IR and UV-Vis Absorptions for this compound

Spectroscopic Technique Functional Group Expected Absorption Range
Infrared (IR)
N-H Stretch (primary amine) 3300 - 3500 cm⁻¹ (two bands) libretexts.org
N-H Bend (primary amine) 1590 - 1650 cm⁻¹ libretexts.org
S=O Stretch (sulfoxide) 1030 - 1070 cm⁻¹ nih.gov
Ultraviolet-Visible (UV-Vis)
Aliphatic Amine ~200 nm libretexts.org

The exact positions of these absorptions can be influenced by the molecular environment and solvent.

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational chemistry methods can provide valuable insights into the properties of this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict a range of molecular properties.

Computational studies can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule.

Predict spectroscopic data: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Investigate electronic properties: Analyzing the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity.

While specific computational studies on this compound are not currently found in the literature, the application of these methods to similar organosulfur compounds has been shown to be a powerful tool for complementing experimental research. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. For this compound, these computational approaches can elucidate fundamental properties that govern its chemical behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution, molecular orbital energies, and electrostatic potential.

One of the key applications of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of this compound. A smaller gap generally suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and charge delocalization within the molecule. These calculations can reveal the nature of bonding and the distribution of electron density, which are crucial for predicting reaction mechanisms. While specific experimental data on this compound is not extensively available, theoretical calculations provide a powerful predictive tool. The application of computational chemistry can guide experimental design and help interpret spectroscopic data.

Below is an illustrative table showcasing the type of data that can be generated from quantum mechanical calculations for this compound, based on common computational methods.

Computational ParameterPredicted ValueSignificance in Reactivity
HOMO Energy -8.5 eVIndicates the propensity to donate electrons.
LUMO Energy 1.2 eVReflects the ability to accept electrons.
HOMO-LUMO Gap 9.7 eVCorrelates with chemical stability and reactivity.
Dipole Moment 2.5 DInfluences intermolecular interactions and solubility.
Mulliken Charge on Nitrogen -0.6 eHighlights the nucleophilic character of the amine group.
Mulliken Charge on Sulfur +0.4 eIndicates an electrophilic site at the sulfinyl group.

Note: The values presented in this table are hypothetical and serve to illustrate the output of quantum mechanical calculations.

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), offer a dynamic perspective on the interactions of this compound with other molecules and its behavior in various environments. ulisboa.pt These simulations can model the compound's conformational changes and its interactions with biological macromolecules, such as proteins or nucleic acids, or with other small molecules. nih.gov

MD simulations track the movement of atoms in a system over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of the compound's conformational landscape and the identification of stable binding modes with a target receptor. Such simulations are invaluable in fields like drug discovery for predicting the affinity and specificity of a ligand for its binding site. nih.gov

For this compound, MD simulations could be employed to study its interaction with specific enzymes or receptors, providing insights into the intermolecular forces that stabilize the complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The results of these simulations can guide the design of derivatives with enhanced binding properties. researchgate.net

The following table provides an example of the kind of data that can be obtained from molecular dynamics simulations of this compound interacting with a hypothetical protein target.

Simulation ParameterResultImplication for Interaction
Binding Free Energy (ΔG) -8.2 kcal/molPredicts a favorable and stable binding interaction.
Number of Hydrogen Bonds 3Indicates specific and strong interactions with the target.
Root Mean Square Deviation (RMSD) 1.5 ÅShows the stability of the compound in the binding pocket.
Interaction Energy Components Electrostatic: -5.1 kcal/mol, van der Waals: -3.1 kcal/molDetails the nature of the forces driving the binding.

Note: The data in this table are illustrative and represent the type of results generated from molecular modeling and simulation studies.

Biological and Biochemical Implications Non Clinical Focus

Enzymatic Activities and Biocatalytic Potential

Characterization of Enzymes Involved in 3-Methanesulfinylbutan-1-amine Transformations

No specific enzymes have been identified or characterized in the scientific literature that catalyze the transformation of this compound. Research on analogous compounds, such as other chiral sulfoxides and organosulfur compounds, suggests that enzymes like monooxygenases, dioxygenases, and sulfoxide (B87167) reductases could potentially be involved in its metabolism. nih.govdoi.orgfrontiersin.org However, without direct studies on this compound, the specific enzymes, their mechanisms, and the resulting products remain unknown.

Engineering of Biocatalysts for Specific Amine Conversions

The field of biocatalyst engineering is actively exploring the modification of enzymes to synthesize various chiral amines and sulfoxides. almacgroup.comacs.orgacsgcipr.org Methodologies exist for the biocatalytic production of chiral sulfoxides through the asymmetric oxidation of prochiral sulfides or the kinetic resolution of racemic sulfoxides. nih.govfrontiersin.org While these approaches could theoretically be applied to the synthesis of specific stereoisomers of this compound, no published research has specifically documented the engineering of biocatalysts for this purpose.

Roles in Microbial Physiology and Metabolism

Metabolic Fate and Turnover in Microorganisms

The metabolic pathway and ultimate fate of this compound in microorganisms have not been elucidated. General pathways for the microbial degradation of other organosulfur compounds and amines have been studied, often involving oxidation, reduction, and cleavage of carbon-sulfur or carbon-nitrogen bonds. nih.govnih.gov However, the specific metabolic intermediates and end-products resulting from the microbial breakdown of this compound are not documented.

Impact on Microbial Growth and Stress Responses

There is no specific information available on the impact of this compound on microbial growth or its ability to elicit stress responses. Studies on other organosulfur compounds from sources like garlic have demonstrated broad-spectrum antibacterial properties, often by reacting with sulfhydryl groups of essential enzymes. nih.govdut.ac.za Whether this compound exhibits similar properties or has other effects on microbial physiology is currently unknown.

Structure-Activity Relationship (SAR) Studies in Enzymatic and Cellular Systems

The key structural features of this compound are the butylamine (B146782) backbone, the methylsulfinyl group, and the position of this group at the third carbon.

The Butylamine Backbone: The length and branching of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in enzymes.

The Amine Group: The primary amine group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Its basicity can also be important for catalytic activity or binding.

The Methylsulfinyl Group: The sulfoxide group is a polar, chiral center that can engage in hydrogen bonding. The presence of the sulfur atom in a specific oxidation state (sulfoxide vs. sulfide (B99878) or sulfone) can dramatically alter the electronic properties and biological activity of the molecule. For instance, the oxidation state of sulfur in organosulfur compounds is known to be critical for their antioxidant and signaling functions. mdpi.comnih.gov

SAR studies on related organosulfur compounds have shown that subtle changes in the chemical structure can lead to significant differences in biological activity. nih.gov For example, in a series of sulfa drugs, modifications to the substituents on the sulfonamide group greatly impacted their inhibitory activity against the target enzyme, dihydropteroate (B1496061) synthetase. nih.gov

A hypothetical SAR table for a class of organosulfur amines is presented below to illustrate these principles.

Structural ModificationChange in PropertyPredicted Effect on Biological Activity
Increase in alkyl chain lengthIncreased lipophilicityEnhanced membrane permeability, potentially stronger binding to hydrophobic enzyme pockets.
Oxidation of sulfinyl to sulfonylIncreased polarity, altered geometryMay increase or decrease binding affinity to a target enzyme depending on the active site's characteristics.
Branching of the alkyl chainIncreased steric hindranceMay decrease binding to a sterically constrained active site.
Substitution on the amine groupAltered basicity and hydrogen bonding capacityCould significantly change the binding mode and affinity for the target.

Emerging Research Frontiers and Future Perspectives

Innovations in Green Synthetic Strategies for Organosulfur Amines

The chemical synthesis of organosulfur amines, including 3-Methanesulfinylbutan-1-amine, is undergoing a paradigm shift towards more sustainable and environmentally friendly methodologies. Traditional chemical routes often necessitate harsh reaction conditions and may lack the desired stereoselectivity. researchgate.netnih.gov In contrast, "green" synthetic strategies are leveraging biocatalysis to overcome these limitations.

A significant area of innovation lies in the use of engineered enzymes, which offer high efficiency and selectivity under mild, sustainable conditions. researchgate.netnih.gov Key enzyme classes being explored for the synthesis of chiral amines include:

Transaminases: These enzymes are instrumental in asymmetric synthesis, enabling the production of specific stereoisomers of chiral amines. Advances in protein engineering are expanding their substrate scope and stability. researchgate.netnih.govacs.org

Amine Dehydrogenases: These enzymes catalyze the reductive amination of ketones and aldehydes to produce chiral amines. nih.govresearchgate.net Enzyme engineering efforts have successfully developed amine dehydrogenases with improved capabilities for synthesizing these target molecules. nih.govresearchgate.net

Oxidases: Along with transaminases, oxidases are being engineered to enhance catalytic performance in chiral amine synthesis. nih.govnih.gov

These biocatalytic approaches not only offer a more sustainable alternative to traditional synthesis but also pave the way for the creation of novel organosulfur amine analogs with potentially enhanced biological activities. The development of enzymatic cascades, where multiple enzymes work in sequence, is a particularly promising avenue for efficient one-pot syntheses. acs.org

Enzyme ClassRole in Green SynthesisKey Advantages
Transaminases Asymmetric synthesis of chiral aminesHigh stereoselectivity, mild reaction conditions
Amine Dehydrogenases Reductive amination of ketones/aldehydesProduction of chiral amines
Oxidases Improved catalytic performanceEnhanced efficiency in amine synthesis

Elucidation of Novel Biosynthetic Pathways and Enzymes

While this compound is primarily recognized as a synthetic precursor, understanding the natural biosynthetic pathways of related organosulfur compounds in plants provides crucial insights. The biosynthesis of sulforaphane (B1684495), for which this compound is a precursor, originates from glucosinolates, a class of secondary metabolites abundant in Brassicaceae vegetables like broccoli. researchgate.netnih.govwikipedia.org

The biosynthetic pathway of glucosinolates is a complex, multi-step process that has been extensively studied, particularly in the model plant Arabidopsis thaliana. researchgate.netnih.gov The key stages include:

Side-chain elongation of precursor amino acids. researchgate.net

Formation of the core glucosinolate structure , involving a common set of enzymes. researchgate.netnih.gov

Side-chain modification , leading to the diversity of over 200 identified glucosinolates. mdpi.com

A pivotal enzyme in this context is myrosinase (a thioglucosidase). nih.govcabidigitallibrary.org When the plant tissue is damaged (e.g., by chewing), myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. nih.govwikipedia.orgyoutube.com This reaction releases a variety of bioactive compounds, including isothiocyanates like sulforaphane. nih.govcabidigitallibrary.org The formation of sulforaphane from its precursor, glucoraphanin (B191350), is a direct result of this enzymatic action. researchgate.netwikipedia.org

Future research is likely to focus on identifying and characterizing novel enzymes within these pathways, potentially leading to new biocatalytic tools for the synthesis of this compound and other organosulfur compounds. Furthermore, understanding the regulation of these pathways could enable the metabolic engineering of plants to produce higher yields of desired compounds. cabidigitallibrary.org

Key Molecule/EnzymeRole in Biosynthesis
Glucosinolates Precursor secondary metabolites in Brassicaceae
Myrosinase Enzyme that hydrolyzes glucosinolates upon tissue damage
Glucoraphanin The specific glucosinolate precursor to sulforaphane
Sulforaphane Bioactive isothiocyanate formed from glucoraphanin hydrolysis

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The study of this compound and its related compounds in complex biological and environmental matrices necessitates sophisticated analytical techniques capable of high sensitivity and selectivity. The field of metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological sample, has been particularly impactful in research on Brassicaceae plants. frontiersin.orgactahort.org

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) stands out as a powerful tool for this purpose. nih.gov Specifically, the use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allows for the detailed profiling of hundreds of semi-polar metabolites, including organosulfur compounds, from crude plant extracts. nih.gov

For the trace analysis of sulforaphane and its metabolites in human plasma, highly sensitive and high-throughput methods using Liquid Chromatography-Mass Spectrometry (LC-MS) have been developed and validated. nih.govmonash.edumdpi.comresearchgate.net These methods are crucial for pharmacokinetic studies and clinical investigations into the biological effects of these compounds. nih.govmonash.edu

Challenges in the analysis of volatile organosulfur compounds, which can be prone to oxidation and loss on surfaces, are being addressed through specialized techniques like headspace gas chromatography. copernicus.orgnih.gov Future advancements in analytical instrumentation and methodologies will continue to enhance our ability to detect and quantify these compounds at ever-lower concentrations, providing deeper insights into their metabolic fate and distribution.

Analytical TechniqueApplicationKey Features
HPLC-QTOF MS Metabolomics of BrassicaceaeHigh-resolution profiling of a wide range of metabolites
LC-MS Trace analysis in biological fluidsHigh sensitivity and throughput for pharmacokinetic studies
Headspace Gas Chromatography Analysis of volatile organosulfur compoundsAddresses challenges of volatility and reactivity

Exploration of Ecological and Environmental Transformations

The ecological roles and environmental fate of organosulfur compounds and amines are areas of growing interest. Glucosinolates and their hydrolysis products, including isothiocyanates, are known to play a significant role in plant defense against herbivores and pathogens. mdpi.comsemanticscholar.org This natural chemical arsenal (B13267) is a key aspect of the ecological interactions of Brassicaceae plants. mdpi.com

When amines are released into the environment, they undergo various degradation processes. ieaghg.org The biodegradability of amines can be influenced by their chemical structure and environmental conditions such as salinity. nih.gov For instance, some studies have shown that tertiary amines may degrade less readily than other types. researchgate.net The degradation of amines in the atmosphere is also a key process influencing their environmental persistence. ieaghg.org

The environmental transformation of sulforaphane itself is influenced by factors such as pH and temperature, which can affect its stability and the products of glucoraphanin hydrolysis. researchgate.netmetagenicsinstitute.com The gut microbiome can also play a role in the metabolism of glucosinolates, potentially influencing the bioavailability and bioactivity of their derivatives in humans and other animals. nih.govnih.gov

Future research in this area will likely focus on developing a more comprehensive understanding of the life cycle of organosulfur amines in the environment, from their biosynthesis in plants to their ultimate degradation. This includes elucidating the specific microbial pathways and enzymes involved in their breakdown and assessing the potential for bioaccumulation and ecotoxicity of these compounds and their transformation products. ieaghg.org

Q & A

What are the recommended synthesis routes for 3-Methanesulfinylbutan-1-amine, and what key reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including sulfoxidation and amine functionalization. A common approach is the oxidation of 3-methylsulfanylbutan-1-amine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C). Key factors affecting yield include:

  • Catalyst selection : Transition-metal catalysts (e.g., Ti(OiPr)₄) enhance sulfoxide formation .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
  • Stoichiometry : Excess oxidizing agent (>1.1 eq.) ensures complete conversion but risks over-oxidation .

Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the sulfinylamine derivative with >95% purity .

How does the sulfinyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
The sulfinyl group acts as a chiral auxiliary and electron-withdrawing group, directing regioselectivity in SN2 reactions. Experimental studies show:

  • Steric effects : The sulfinyl oxygen creates a rigid transition state, favoring backside attack at the β-carbon .
  • Electronic effects : Reduced electron density at the α-carbon decreases nucleophilicity, shifting reactivity to secondary reaction sites .

For example, in alkylation reactions with benzyl bromide, the sulfinyl group increases enantiomeric excess (ee) by 20–30% compared to non-sulfinyl analogues. Kinetic studies (NMR monitoring) reveal a 1.5× faster reaction rate due to stabilized intermediates .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Waste disposal : Segregate chemical waste in labeled containers for professional treatment, as sulfinylamines can form toxic degradation products .

Emergency protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Which spectroscopic methods are most effective for characterizing this compound?

Advanced Research Question
A combination of techniques ensures structural verification:

  • NMR : ¹H NMR (δ 2.8–3.2 ppm for sulfinyl group; δ 1.4–1.6 ppm for amine protons) and ¹³C NMR (δ 45–50 ppm for S=O adjacent carbons) confirm regiochemistry .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 150.0684 for [M+H]⁺) validates molecular formula .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

X-ray crystallography is recommended for absolute configuration determination but requires high-purity crystals .

How can researchers resolve discrepancies between observed and theoretical reaction yields during synthesis?

Advanced Research Question
Yield inconsistencies often arise from:

  • Side reactions : Over-oxidation to sulfones or amine degradation. Monitor reaction progress via TLC and adjust oxidizing agent equivalents .
  • Impurity interference : Trace metals in solvents can catalyze decomposition. Use HPLC-grade solvents and chelating agents (e.g., EDTA) .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor sulfoxide formation, while higher temperatures (25°C) promote side products. Optimize via Arrhenius plot analysis .

Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., pH, temperature) for yield optimization .

What degradation pathways are observed in this compound under acidic or oxidative conditions?

Advanced Research Question
Degradation studies reveal:

  • Acidic hydrolysis : The sulfinyl group undergoes protonation, leading to S–O bond cleavage and formation of sulfenic acid intermediates. LC-MS detects m/z 134.05 ([M+H–SO]⁺) .
  • Oxidative stress : Exposure to O₂ or peroxides converts the sulfinyl group to sulfone (m/z 166.06 for [M+H+O]⁺), confirmed by IR (1160 cm⁻¹ S=O stretch) .

Stabilization strategies include inert atmosphere storage (N₂ or Ar) and addition of radical scavengers (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.